N-(4-methoxyphenyl)-2,5-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-2,5-dimethylbenzamide, also known as Afatinib, is a small molecule drug that acts as an irreversible inhibitor of epidermal growth factor receptor (EGFR) family of tyrosine kinases. Afatinib has been approved by the FDA for the treatment of non-small cell lung cancer (NSCLC) with EGFR mutations.
Mecanismo De Acción
N-(4-methoxyphenyl)-2,5-dimethylbenzamide irreversibly binds to the ATP-binding site of EGFR, preventing the receptor from phosphorylating downstream signaling proteins. This leads to the inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2,5-dimethylbenzamide has been shown to have potent antitumor activity in preclinical models of NSCLC, breast cancer, and head and neck cancer. In clinical trials, N-(4-methoxyphenyl)-2,5-dimethylbenzamide has demonstrated significant improvement in progression-free survival and overall survival in patients with EGFR-mutant NSCLC. However, the drug has also been associated with adverse effects, such as diarrhea, rash, and stomatitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methoxyphenyl)-2,5-dimethylbenzamide is a potent and selective inhibitor of EGFR, making it a valuable tool for studying the role of EGFR signaling in cancer biology. However, the irreversible nature of its inhibition may limit its usefulness in certain experimental settings. In addition, the drug's adverse effects may also limit its use in certain in vitro and in vivo assays.
Direcciones Futuras
Future research on N-(4-methoxyphenyl)-2,5-dimethylbenzamide should focus on identifying biomarkers that can predict response to the drug in different cancer types. In addition, combination therapies involving N-(4-methoxyphenyl)-2,5-dimethylbenzamide and other targeted agents or immunotherapies should be explored to improve treatment outcomes and minimize toxicities. Finally, the development of new EGFR inhibitors with improved selectivity and efficacy may also be a promising avenue for future research.
Métodos De Síntesis
The synthesis of N-(4-methoxyphenyl)-2,5-dimethylbenzamide involves a multi-step process that starts with the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2,5-dimethyl-4-aminobenzamide in the presence of a base to form the desired product, N-(4-methoxyphenyl)-2,5-dimethylbenzamide.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-2,5-dimethylbenzamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications in various types of cancer, including NSCLC, breast cancer, and head and neck cancer. In vitro and in vivo studies have shown that N-(4-methoxyphenyl)-2,5-dimethylbenzamide inhibits the growth and proliferation of cancer cells by blocking the EGFR signaling pathway.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-2,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11-4-5-12(2)15(10-11)16(18)17-13-6-8-14(19-3)9-7-13/h4-10H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMGRKBFHGUQEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358932 |
Source
|
Record name | N-(4-methoxyphenyl)-2,5-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2,5-dimethylbenzamide | |
CAS RN |
701218-61-3 |
Source
|
Record name | N-(4-methoxyphenyl)-2,5-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.